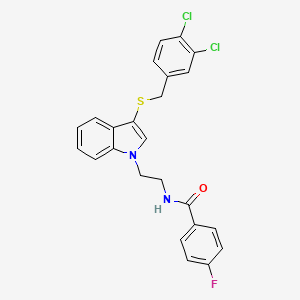
N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H19Cl2FN2OS and its molecular weight is 473.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and activity, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20Cl2N2O2S with a molecular weight of 435.4 g/mol. The compound features a complex structure that includes an indole moiety, a thioether group, and a fluorinated benzamide.
| Property | Value |
|---|---|
| Molecular Formula | C21H20Cl2N2O2S |
| Molecular Weight | 435.4 g/mol |
| CAS Number | 921149-39-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Indole Derivative : The indole ring is synthesized via Fischer indole synthesis.
- Formation of Thioether : The indole derivative undergoes nucleophilic substitution with 3,4-dichlorobenzyl chloride.
- Final Coupling : The resulting thioether is then reacted with 4-fluorobenzoyl chloride to yield the final product.
The reaction conditions often involve polar aprotic solvents and bases to facilitate the nucleophilic substitutions necessary for forming the compound.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The indole structure may interact with receptors and enzymes involved in critical signaling pathways, potentially leading to the modulation of cellular responses .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing thioether groups have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific investigations into the compound's effects on various cancer cell lines are ongoing.
Antimicrobial Properties
The presence of the thioether group in the structure suggests potential antimicrobial activity. Thioether-containing compounds have been reported to exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymes .
Case Studies
Several case studies highlight the biological effects of related compounds:
- Indole Derivatives : A study demonstrated that indole-based compounds can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Thioether Compounds : Research indicated that thioether-containing molecules showed enhanced antibacterial activity against multi-drug resistant strains of bacteria.
Propriétés
IUPAC Name |
N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2FN2OS/c25-20-10-5-16(13-21(20)26)15-31-23-14-29(22-4-2-1-3-19(22)23)12-11-28-24(30)17-6-8-18(27)9-7-17/h1-10,13-14H,11-12,15H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNGMTOLZJFTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













